An In-depth Technical Guide to (2-Ethylpyrimidin-4-yl)methanamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to (2-Ethylpyrimidin-4-yl)methanamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Ethylpyrimidin-4-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis and potential applications, particularly in the realm of kinase inhibitor development.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a cornerstone pharmacophore in modern drug discovery, renowned for its ability to mimic purine bases and interact with key biological targets.[1] Its derivatives are integral to a wide range of therapeutics, including anti-infectives, anticancer agents, and treatments for neurological disorders.[2] The subject of this guide, (2-Ethylpyrimidin-4-yl)methanamine, belongs to the 4-aminomethylpyrimidine class of compounds. The primary amine functionality serves as a crucial synthetic handle, allowing for the introduction of diverse substituents to modulate pharmacological activity.[1] This structural motif is particularly prevalent in the design of protein kinase inhibitors, where the pyrimidine nitrogen atoms often act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase's ATP-binding pocket.[1]
Chemical Structure and Properties
(2-Ethylpyrimidin-4-yl)methanamine is a substituted pyrimidine characterized by an ethyl group at the 2-position and a methanamine group at the 4-position.
Structural Information
The fundamental structural details of (2-Ethylpyrimidin-4-yl)methanamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2-ethylpyrimidin-4-yl)methanamine | PubChem |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| SMILES | CCC1=NC=CC(=N1)CN | [3] |
| InChI | InChI=1S/C7H11N3/c1-2-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3 | [3] |
| InChIKey | UEIRIBHCHQFDDF-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The following table outlines the key physicochemical properties of (2-Ethylpyrimidin-4-yl)methanamine. Note that experimental data for this specific molecule is limited; therefore, some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [4] |
| Monoisotopic Mass | 137.09529 Da | [3] |
| Predicted XlogP | -0.1 | [3] |
| Physical Form | Yellow to Brown Liquid | [4] |
| Storage Temperature | 2-8 °C | [4] |
Proposed Synthesis and Mechanistic Rationale
A logical approach would be the reaction of ethylamidine with a suitable three-carbon synthon bearing a protected aminomethyl group or a precursor that can be readily converted to it. A common strategy for constructing the pyrimidine ring is the reaction of an amidine with a 1,3-dielectrophile.
Caption: Proposed synthetic workflow for (2-Ethylpyrimidin-4-yl)methanamine.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, general procedure for the synthesis of substituted aminopyrimidines, adapted for the target molecule.
Step 1: Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.
-
Addition of Base: Add a non-nucleophilic base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir for 15 minutes to generate the free amidine.
-
Reactant Addition: To this mixture, add a solution of a suitable malononitrile derivative (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography on silica gel.[5]
Step 2: Reduction of the Nitrile to the Amine
-
Reaction Setup: Dissolve the 4-amino-2-ethylpyrimidine-5-carbonitrile intermediate in a suitable solvent (e.g., methanol or ethanol) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Ethylpyrimidin-4-yl)methanamine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized (2-Ethylpyrimidin-4-yl)methanamine would rely on standard spectroscopic techniques.[5][8] The following are predicted spectroscopic data based on the compound's structure.
¹H NMR Spectroscopy
-
δ 8.5-8.7 ppm (d, 1H): Pyrimidine ring proton adjacent to the methanamine group.
-
δ 7.0-7.2 ppm (d, 1H): Pyrimidine ring proton.
-
δ 3.8-4.0 ppm (s, 2H): Methylene protons of the methanamine group (-CH₂-NH₂).
-
δ 2.8-3.0 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ 1.6-1.8 ppm (br s, 2H): Amine protons (-NH₂).
-
δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR Spectroscopy
-
δ ~170 ppm: C2 carbon of the pyrimidine ring (attached to the ethyl group).
-
δ ~165 ppm: C4 carbon of the pyrimidine ring (attached to the methanamine group).
-
δ ~158 ppm: C6 carbon of the pyrimidine ring.
-
δ ~118 ppm: C5 carbon of the pyrimidine ring.
-
δ ~45 ppm: Methylene carbon of the methanamine group (-CH₂-NH₂).
-
δ ~30 ppm: Methylene carbon of the ethyl group (-CH₂-CH₃).
-
δ ~12 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).
Mass Spectrometry
-
Expected [M+H]⁺: m/z 138.1026
Infrared (IR) Spectroscopy
-
3300-3500 cm⁻¹ (broad): N-H stretching of the primary amine.
-
2850-2950 cm⁻¹: C-H stretching of the alkyl groups.
-
1550-1650 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.
Potential Applications and Biological Relevance
The aminopyrimidine core is of significant interest in medicinal chemistry due to its proven track record in approved drugs and clinical candidates.
Kinase Inhibition
Derivatives of 4-aminopyrimidines are extensively explored as inhibitors of various protein kinases, which are implicated in diseases such as cancer.[1] The primary amine of (2-Ethylpyrimidin-4-yl)methanamine provides a reactive site for the attachment of various pharmacophoric groups that can target the ATP-binding site of kinases.
Caption: General mechanism of pyrimidine-based kinase inhibitors.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antidepressant Activity: Certain pyrimidine derivatives have been investigated for their potential as antidepressant agents.[9]
-
Antibacterial Agents: The pyrimidine scaffold is found in some antibacterial compounds.[10]
-
Central Nervous System (CNS) Disorders: The versatility of the pyrimidine core has led to its exploration in developing treatments for various CNS-related conditions.[2]
Safety and Handling
As with any research chemical, (2-Ethylpyrimidin-4-yl)methanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt of a similar compound, the signal word is "Warning" with hazard statements indicating it is harmful if swallowed.[4]
Conclusion
(2-Ethylpyrimidin-4-yl)methanamine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structure, featuring a reactive primary amine and a biologically relevant pyrimidine core, makes it an attractive starting point for the development of kinase inhibitors and other targeted therapies. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the chemistry and biological activity of this promising molecule.
References
- Benchchem.
- PubMed.
- ACS Publications.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
- ResearchGate.
- PubChemLite. (2-ethylpyrimidin-4-yl)methanamine (C7H11N3).
- Sigma-Aldrich. (2-ETHYLPYRIMIDIN-5-YL)METHANAMINE | 1341481-76-2.
- Organic Chemistry Portal. Pyrimidine synthesis.
- Benchchem.
- MDPI. Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. PubChemLite - (2-ethylpyrimidin-4-yl)methanamine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 4. (2-ETHYLPYRIMIDIN-5-YL)METHANAMINE | 1341481-76-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. jchr.org [jchr.org]
- 9. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [journalijar.com]
